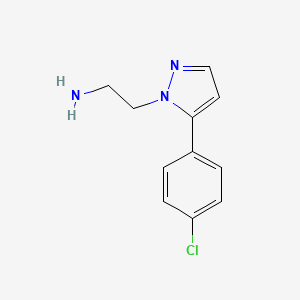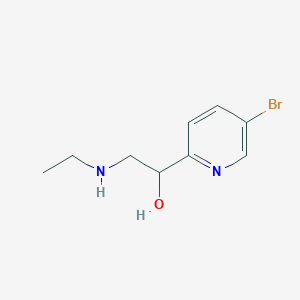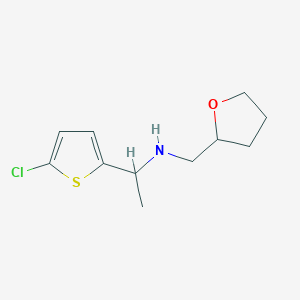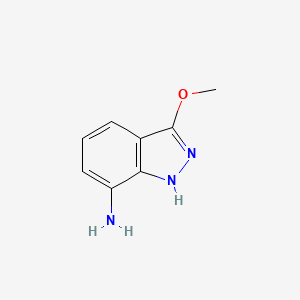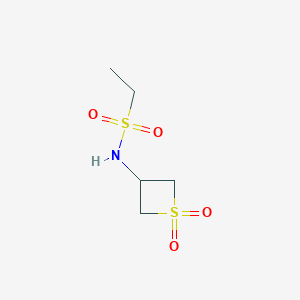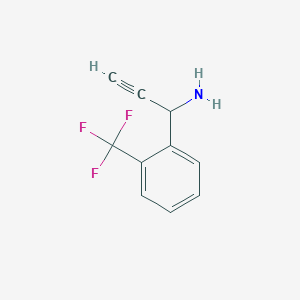![molecular formula C7H5FN2O B13011042 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridazine ring fused with a pyrrole ring and a fluorine atom at the 5-position, which imparts unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a fluorinated pyrrole derivative with a suitable hydrazine or hydrazone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch reactions in large reactors. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Catalysts and solvents used in industrial settings are chosen to enhance reaction rates and facilitate product isolation.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoropyrrolo[2,1-f][1,2,4]triazines: These compounds share a similar pyrrole ring system but differ in the fused heterocyclic ring.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused pyridine ring but differ in the position and type of fusion.
Uniqueness
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is unique due to its specific ring fusion and the presence of a fluorine atom, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5FN2O |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
5-fluoro-1H-pyrrolo[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-4-10-7(5)6(11)1-3-9-10/h1-4,9H |
Clave InChI |
BPZAHMKVOGXPOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNN2C=CC(=C2C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


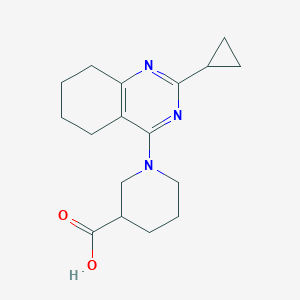
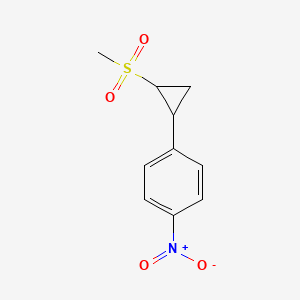
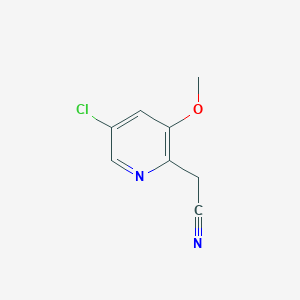
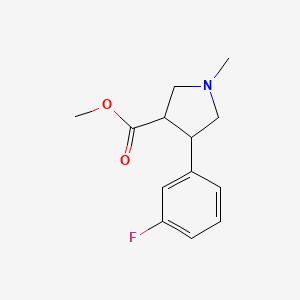
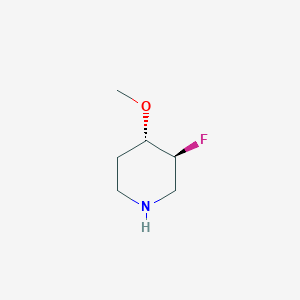
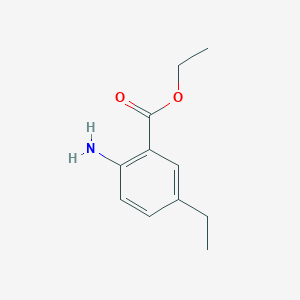
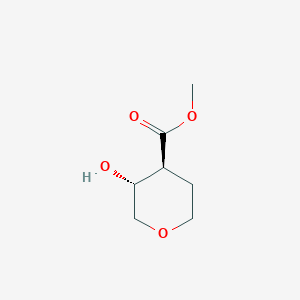
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
